1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester
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Overview
Description
4-Butyl-1-piperazinecarboxylic acid ethyl ester is an organic compound with the molecular formula C11H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-1-piperazinecarboxylic acid ethyl ester typically involves the esterification of 4-butyl-1-piperazinecarboxylic acid with ethanol in the presence of an acid catalystThe reaction conditions generally include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-1-piperazinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Butyl-1-piperazinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-butyl-1-piperazinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperazine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-piperazinecarboxylate: This compound is structurally similar but lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
1-Ethoxycarbonylpiperazine: Another similar compound with different substituents that can affect its reactivity and applications.
Uniqueness: 4-Butyl-1-piperazinecarboxylic acid ethyl ester is unique due to the presence of the butyl group, which can influence its solubility, hydrophobicity, and interaction with biological targets. This structural feature can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
63981-41-9 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 4-butylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-6-12-7-9-13(10-8-12)11(14)15-4-2/h3-10H2,1-2H3 |
InChI Key |
PBOTXPDTKKNNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)OCC |
Origin of Product |
United States |
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